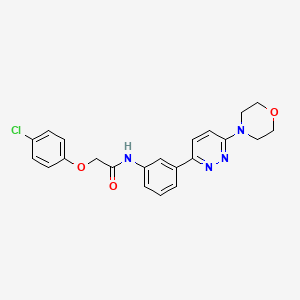

2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O3/c23-17-4-6-19(7-5-17)30-15-22(28)24-18-3-1-2-16(14-18)20-8-9-21(26-25-20)27-10-12-29-13-11-27/h1-9,14H,10-13,15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSRZXXUMDNESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multiple steps:

Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

Coupling with the pyridazinyl intermediate: The 4-chlorophenoxyacetyl chloride is then reacted with 3-(6-morpholinopyridazin-3-yl)aniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or morpholine rings.

Reduction: Reduction reactions could target the nitro groups if present in derivatives.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorophenoxy position.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Thiazolidinone Derivatives ()

The compound 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo thiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (Fig. 2.29 in ) shares:

- A 4-chlorophenoxy-acetamide backbone.

- A thiazolidinone heterocycle substituted with benzothiazole. Comparison:

- In vitro testing against HeLa cells via MTT assay showed significant activity (compound PP2, IC50 comparable to cisplatin), suggesting that the acetamide-chlorophenoxy motif is critical for cytotoxicity .

Morpholino-Thiazole Derivatives ()

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide features:

- A thiazole ring substituted with a 2-chlorophenyl group.

- A morpholinoacetamide side chain. Comparison:

- Both compounds incorporate a morpholine group, which improves metabolic stability and solubility.

- No biological data are provided for this compound, but its structural similarity to kinase inhibitors implies shared pharmacokinetic properties .

Phthalimide Derivatives ()

3-Chloro-N-phenyl-phthalimide includes a phthalimide core with a chloro-substituent.

Comparison :

- The phthalimide group confers rigidity and electronic effects distinct from the acetamide-pyridazine system. While phthalimides are used in polymer synthesis, the target compound’s acetamide linker and heteroaromatic groups likely favor biological interactions over material science applications .

Comparative Data Table

*Calculated based on structural formulas.

Research Findings and Implications

- Structural-Activity Relationships (SAR): The 4-chlorophenoxy group is a conserved feature in cytotoxic analogs (e.g., ), likely contributing to hydrophobic interactions with targets . Pyridazine-morpholine systems (target compound) may offer superior solubility and binding kinetics compared to thiazole or phthalimide cores, which are either metabolically labile (thiazole) or inert in biological systems (phthalimide) .

- Assay Methods :

- The MTT tetrazolium assay () is a standard for evaluating cytotoxicity, suggesting its applicability for future testing of the target compound .

Biological Activity

2-(4-Chlorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenoxy group, which is known for enhancing lipophilicity and biological activity. The presence of the morpholinopyridazin moiety may contribute to its interaction with various biological targets.

Chemical Formula: CHClNO

Molecular Weight: 320.81 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, chloroacetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

- Antimicrobial Testing: The compound was evaluated against several pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated that compounds with halogenated phenyl rings were particularly effective due to their ability to penetrate cell membranes effectively.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through the SAR analysis:

- Substituent Positioning: The position of substituents on the phenyl ring significantly influences the compound's efficacy. For example, para-substituted phenyl groups tend to enhance antimicrobial properties due to increased lipophilicity.

- Functional Groups: The presence of electron-withdrawing groups (like chlorine) increases the compound's reactivity and interaction with microbial targets.

Study 1: Antimicrobial Efficacy

A study published in 2021 screened a series of N-substituted chloroacetamides, including derivatives similar to our compound. The findings revealed that compounds with para-chloro substitutions exhibited superior activity against MRSA compared to their ortho or meta counterparts .

Study 2: QSAR Analysis

Quantitative structure-activity relationship (QSAR) models were employed to predict the biological activity based on chemical structure. The analysis indicated that compounds adhering to Lipinski's Rule of Five showed promising results in terms of bioavailability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.